Hmt2 protein - 149147-63-7

Hmt2 protein

Catalog Number: EVT-1519097
CAS Number: 149147-63-7
Molecular Formula: C11H12N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hmt2 protein, also known as the mitochondrial protein Hmt2, is a critical component in cellular processes, particularly in the context of mitochondrial function and protein synthesis. This protein plays a significant role in the regulation of various biological pathways, including those involved in energy metabolism and apoptosis. Understanding Hmt2 protein's characteristics, synthesis, molecular structure, reactions, mechanisms of action, and applications is essential for elucidating its biological significance.

Source

Hmt2 protein is typically derived from various eukaryotic organisms, with studies often focusing on its expression in yeast and mammalian cells. Research has shown that Hmt2 is involved in the mitochondrial translation machinery, which is crucial for synthesizing proteins that are integral to mitochondrial function.

Classification

Hmt2 protein belongs to the class of mitochondrial proteins that are synthesized within mitochondria. It is classified as a member of the mitochondrial ribosomal protein family, which plays a pivotal role in mitochondrial ribosome assembly and function.

Synthesis Analysis

Methods

The synthesis of Hmt2 protein can be achieved through several methods, primarily using cell-free expression systems or in vivo expression systems.

  1. Cell-Free Expression: This method utilizes lysates derived from human cell lines (such as HeLa cells) to facilitate the transcription and translation of Hmt2 from DNA templates. This approach allows for high-throughput production and proper post-translational modifications, essential for functional analysis .
  2. In Vivo Expression: In this method, Hmt2 is expressed within living cells, where it undergoes natural folding and post-translational modifications. Techniques such as plasmid transfection or viral vectors can be employed to introduce the gene encoding Hmt2 into target cells.

Technical Details

The cell-free expression system typically involves mixing cell lysates with a reaction mixture containing vector DNA and necessary cofactors at optimal temperatures (often around 30°C) for efficient protein synthesis. The yield can reach up to 100 µg/mL depending on the conditions used .

Molecular Structure Analysis

Structure

The molecular structure of Hmt2 protein is characterized by its specific folding patterns and domains that facilitate its interaction with other mitochondrial components. While detailed structural data may vary, studies have indicated that the protein possesses distinct domains crucial for its function in mitochondrial ribosomes.

Data

Chemical Reactions Analysis

Reactions

Hmt2 participates in several biochemical reactions within mitochondria:

  1. Protein Synthesis: As part of the mitochondrial ribosome complex, Hmt2 aids in translating mitochondrial mRNA into functional proteins.
  2. Post-Translational Modifications: The protein undergoes various modifications after synthesis, including acetylation and phosphorylation, which are crucial for its stability and activity .

Technical Details

The efficiency of these reactions can be influenced by factors such as temperature, ionic strength, and the presence of specific cofactors or inhibitors that may modulate enzymatic activities involved in translation.

Mechanism of Action

Process

Hmt2 functions primarily by facilitating the assembly and function of mitochondrial ribosomes during protein synthesis. It interacts with transfer RNA molecules to ensure accurate amino acid incorporation into nascent polypeptides.

Data

Recent advancements in cryo-electron microscopy have allowed researchers to visualize the dynamics of ribosome interactions with Hmt2 during translation . These studies reveal critical transient states that influence decision-making processes within ribosomes regarding tRNA selection.

Physical and Chemical Properties Analysis

Physical Properties

Hmt2 protein exhibits properties typical of globular proteins, including solubility in aqueous environments and stability under physiological conditions. Its molecular weight and isoelectric point can vary based on post-translational modifications.

Chemical Properties

The chemical properties of Hmt2 include:

  • Solubility: Generally soluble in buffers commonly used for protein purification.
  • Stability: Sensitive to denaturing conditions; requires specific folding environments for optimal activity.

Relevant analyses often involve assessing these properties through techniques such as circular dichroism spectroscopy or differential scanning calorimetry.

Applications

Hmt2 protein has several scientific applications:

  1. Biochemical Research: It serves as a model for studying mitochondrial translation mechanisms and their regulation.
  2. Drug Development: Understanding Hmt2's role in cellular metabolism can aid in developing therapeutics targeting mitochondrial dysfunctions associated with various diseases.
  3. Proteomics: Its study contributes to broader proteomic analyses aimed at understanding cellular responses to environmental changes or drug treatments .
Introduction to Hmt2 Protein

Definition and Nomenclature of Hmt2 Across Species

Hmt2 (Histone-like protein from Methanobacterium thermoautotrophicum) is a small, DNA-binding protein primarily identified in archaea. It belongs to the archaeal histone family, which shares functional parallels with eukaryotic histones but exhibits distinct structural and mechanistic features. The "Hmt" designation specifically denotes its origin in Methanobacterium, with "Hmt2" representing one of its two subunit polypeptides (alongside Hmt1) encoded by the hmtB gene. The protein has a calculated molecular mass of 7,141 Da and comprises 67 amino acid residues [1].

Nomenclature follows conventions where:

  • Prefixes indicate species origin (e.g., HMf in Methanothermus fervidus).
  • Numerical suffixes differentiate paralogous subunits (e.g., Hmt1 vs. Hmt2).Across taxa, homologous proteins use standardized gene symbols (e.g., hmtB for Hmt2) as per microbial genetics guidelines [6].

Table 1: Hmt2 Nomenclature Across Species

SpeciesProtein NameGene SymbolSize (aa)Molecular Mass (Da)
Methanobacterium thermoautotrophicumHmt2hmtB677,141
Methanothermus fervidusHMf2hmfB68~7,300
Escherichia coli (recombinant)rHmt2hmtB (cloned)677,141

Historical Discovery and Early Characterization Studies

Hmt2 was first isolated in 1992 from Methanobacterium thermoautotrophicum strain ΔH. Key discoveries emerged from studies comparing it to the hyperthermophilic archaeon Methanothermus fervidus protein HMf. Early biochemical characterization revealed:

  • Purification: Hmt2 co-purified with Hmt1 as a DNA-binding complex [1].
  • Gene Cloning: The hmtB gene encoding Hmt2 was cloned and expressed in Escherichia coli, confirming its autonomous function.
  • DNA Interactions: At low protein/DNA mass ratios (<0.2:1), Hmt2 introduced negative supercoils into relaxed circular DNA. At higher ratios (>0.2:1), it generated positive toroidal supercoils—a hallmark of archaeal histone function [1].
  • Structural Conservation: Sequence alignment showed Hmt2 shares 66–84% identity with HMf subunits and ~60% conservation across all four archaeal histone polypeptides known at the time [1].

Table 2: Key Early Findings on Hmt2 (1992)

PropertyObservationMethod
Gene sequence201-bp ORF encoding 67-aa polypeptidecDNA cloning/sequencing
DNA compactionIncreased electrophoretic mobility of linear DNAAgarose gel shift assay
Supercoiling dynamicsNegative → positive supercoiling shift at >0.2:1 ratioPlasmid topoisomer analysis
ThermostabilityRetained function at high temperaturesIn vitro assays at 65°C

Taxonomic Distribution and Evolutionary Significance

Hmt2 is restricted to methanogenic archaea, predominantly within the genus Methanobacterium. Its evolutionary significance stems from:

  • Deep Conservation: Hmt2 and its paralog Hmt1 derive from an ancient gene duplication event. Their sequences retain ~40 conserved residues (60% identity) with HMf proteins, indicating stabilization of a core histone-fold before archaeal diversification [1] [5].
  • Mechanistic Divergence: Unlike bacterial nucleoid-associated proteins, Hmt2 constrains DNA in positive supercoils—a trait linked to thermophily. This function arises from DNA bending at periodic AT-tracts, a mechanism convergent with eukaryotic histone H1 but achieved through distinct structural means [1].
  • Taxonomic Limitations: Hmt2 homologs are absent in non-methanogenic archaea (e.g., Sulfolobus), which use alternative chromatin proteins like Alba. This suggests multiple evolutionary innovations for DNA packaging in archaea [1] [5].

Table 3: Evolutionary Metrics of Hmt2

FeatureEvolutionary InsightSupporting Evidence
Sequence conservation40 universally conserved residues across archaeal histonesMultiple sequence alignment
Gene promoter architectureIdentical TATA box/ribosome binding sites to HMfPromoter comparative analysis
Functional convergenceDNA compaction independent of reverse gyraseSupercoiling assays in gyrase-negative strains

Properties

CAS Number

149147-63-7

Product Name

Hmt2 protein

Molecular Formula

C11H12N2

Synonyms

Hmt2 protein

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